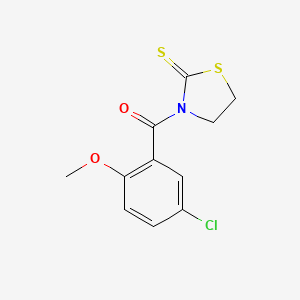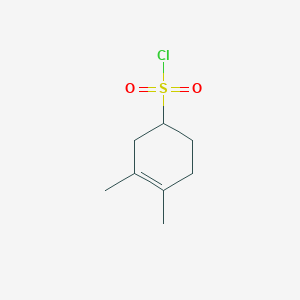
3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₃ClO₂S and a molecular weight of 208.71 g/mol . This compound is a sulfonyl chloride derivative, which is often used in various chemical reactions and research applications due to its unique properties.
Méthodes De Préparation
The preparation of 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride typically involves the sulfonylation of 3,4-dimethylcyclohex-3-ene. The synthetic route generally includes the reaction of 3,4-dimethylcyclohex-3-ene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a reactant to form carbon-carbon bonds.
Common reagents used in these reactions include bases, nucleophiles, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the development of new chemical reactions.
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,4-Dimethylcyclohex-3-ene-1-sulfonyl chloride include other sulfonyl chlorides and cyclohexene derivatives. For example:
6-{[ethyl(methyl)amino]methyl}-3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride: This compound has a similar structure but includes an additional ethyl(methyl)amino group.
3,4-dimethyl-1-cyclohex-3-enesulfonamide: This compound is a sulfonamide derivative of 3,4-dimethylcyclohex-3-ene.
The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H13ClO2S |
|---|---|
Poids moléculaire |
208.71 g/mol |
Nom IUPAC |
3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h8H,3-5H2,1-2H3 |
Clé InChI |
XPALHSKSKCJRBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(CC1)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


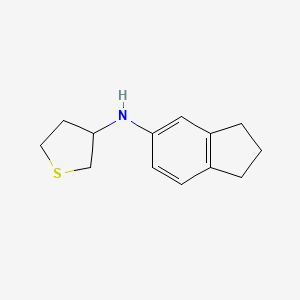
amine](/img/structure/B13243284.png)
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13243285.png)
![5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13243294.png)

![4,6-Dichloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13243300.png)
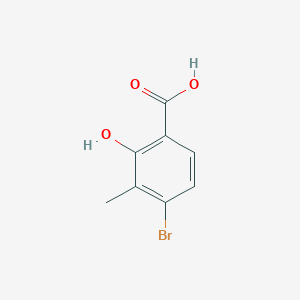
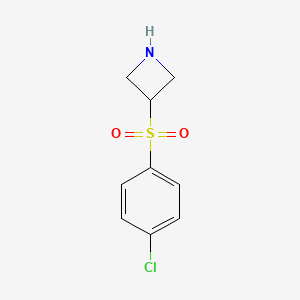
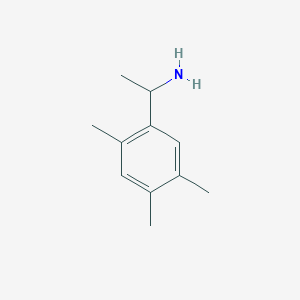
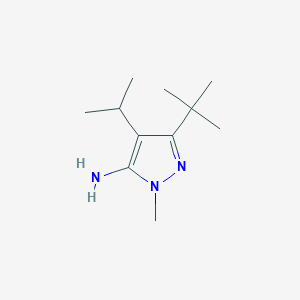

![5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid](/img/structure/B13243352.png)
![N-[1-(Pyridin-3-yl)ethyl]oxan-4-amine](/img/structure/B13243354.png)
